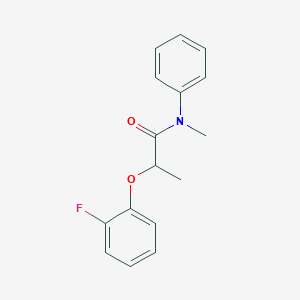
2-(2-fluorophenoxy)-N-methyl-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenoxy)-N-methyl-N-phenylpropanamide, also known as F-Phenibut, is a chemical compound that belongs to the class of nootropic drugs. It was first synthesized in the 1960s by the Russian scientist V.V. Perekalin. F-Phenibut is a modified version of the original Phenibut, which was developed in the Soviet Union in the 1960s as an anxiolytic drug.
Mechanism of Action
The exact mechanism of action of 2-(2-fluorophenoxy)-N-methyl-N-phenylpropanamide is not fully understood. However, it is believed to act as a GABA-B receptor agonist, which leads to the inhibition of neuronal activity in the brain. This results in a decrease in anxiety and stress levels, as well as an improvement in cognitive function.
Biochemical and Physiological Effects:
2-(2-fluorophenoxy)-N-methyl-N-phenylpropanamide has been shown to have several biochemical and physiological effects. It increases the levels of GABA in the brain, which leads to a decrease in neuronal activity. In addition, 2-(2-fluorophenoxy)-N-methyl-N-phenylpropanamide has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a role in mood regulation.
Advantages and Limitations for Lab Experiments
2-(2-fluorophenoxy)-N-methyl-N-phenylpropanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a wide range of effects on the brain. However, there are also limitations to its use in lab experiments. 2-(2-fluorophenoxy)-N-methyl-N-phenylpropanamide has been found to have a narrow therapeutic window, meaning that it can be toxic at higher doses. In addition, its effects on the brain are not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 2-(2-fluorophenoxy)-N-methyl-N-phenylpropanamide. One area of research is the development of more selective GABA-B receptor agonists, which could lead to the development of safer and more effective anxiolytic drugs. Another area of research is the investigation of the long-term effects of 2-(2-fluorophenoxy)-N-methyl-N-phenylpropanamide use, as well as its potential for abuse and addiction. Finally, there is a need for more research on the effects of 2-(2-fluorophenoxy)-N-methyl-N-phenylpropanamide on different brain regions and neurotransmitter systems, which could lead to a better understanding of its mechanism of action.
Synthesis Methods
The synthesis of 2-(2-fluorophenoxy)-N-methyl-N-phenylpropanamide involves the reaction of 2-fluorophenol with N-methyl-N-phenylpropanamide in the presence of a catalyst. The resulting compound is then purified and crystallized to obtain 2-(2-fluorophenoxy)-N-methyl-N-phenylpropanamide in its pure form.
Scientific Research Applications
2-(2-fluorophenoxy)-N-methyl-N-phenylpropanamide has been the subject of several scientific studies, which have investigated its potential as a cognitive enhancer and anxiolytic drug. It has been shown to improve memory, learning, and attention in animal models. In addition, 2-(2-fluorophenoxy)-N-methyl-N-phenylpropanamide has been found to have anxiolytic effects, reducing anxiety and stress levels in animal models.
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-methyl-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-12(20-15-11-7-6-10-14(15)17)16(19)18(2)13-8-4-3-5-9-13/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZAZSYLPMZXTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1=CC=CC=C1)OC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-methyl-N-phenylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2645719.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide hydrochloride](/img/structure/B2645720.png)
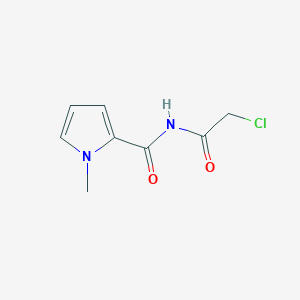
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2645723.png)
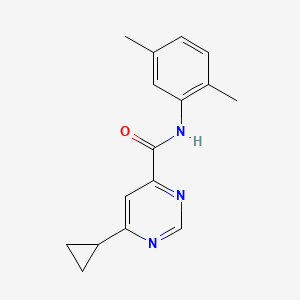
![(6-methoxy-1H-indol-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2645726.png)

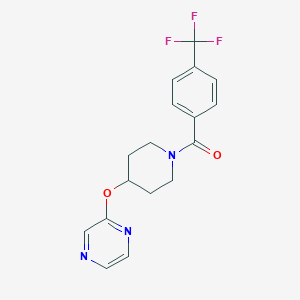
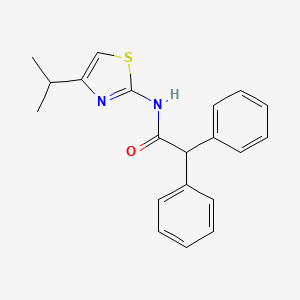
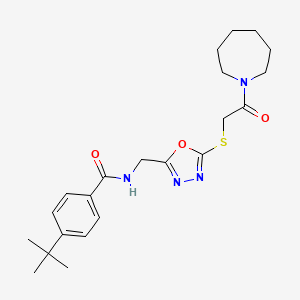
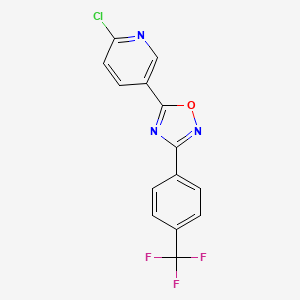
![Methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B2645735.png)
![[4-(5-Chloro-3-fluoropyridin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2645738.png)